phenyl(1H-pyrrol-3-yl)methanone
Overview
Description
Phenyl(1H-pyrrol-3-yl)methanone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Benzoylpyrrole, also known as phenyl(1H-pyrrol-3-yl)methanone or 3-benzoyl-1H-pyrrole, is a compound that has been synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins . The primary targets of 3-Benzoylpyrrole are the components involved in oxidative phosphorylation .
Mode of Action
The mode of action of 3-Benzoylpyrrole involves its interaction with the components of oxidative phosphorylation . This compound, along with its parent compounds, possesses weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation . Therefore, they can uncouple respiratory electron transport and ATP synthesis within mitochondria, eventually leading to energy deficiency in the biological cell .
Biochemical Pathways
The primary biochemical pathway affected by 3-Benzoylpyrrole is oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, 3-Benzoylpyrrole disrupts the normal functioning of this pathway, leading to a lack of energy within the cell .
Pharmacokinetics
Its high lipophilicity suggests that it may be readily absorbed and distributed within the body .
Result of Action
The primary result of the action of 3-Benzoylpyrrole is the disruption of energy production within the cell . By uncoupling oxidative phosphorylation, it causes a deficiency in ATP, the primary energy currency of the cell . This leads to cell death, which is the basis for its insecticidal and acaricidal activity .
Properties
IUPAC Name |
phenyl(1H-pyrrol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNSKSWTLGZGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378296 | |
Record name | 3-Benzoylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-41-2 | |
Record name | 3-Benzoylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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